molecular formula C25H22N2O6 B12159828 (E)-[2-(3,4-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methoxyphenyl)methanolate

(E)-[2-(3,4-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methoxyphenyl)methanolate

Cat. No.: B12159828
M. Wt: 446.5 g/mol
InChI Key: TYALCQSCPYLKAP-XTQSDGFTSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including methoxy, hydroxy, benzoyl, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This step could involve the cyclization of a suitable precursor, such as a diketone or an amino ketone, under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxylation reactions can be performed using methanol and an acid catalyst.

    Attachment of the Benzoyl Group: This step might involve a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Pyridinyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for acylation reactions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure might make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is being studied as a potential drug, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Unique due to its combination of methoxy, hydroxy, benzoyl, and pyridinyl groups.

    5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but different functional groups.

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H22N2O6/c1-31-17-10-7-15(8-11-17)23(28)21-22(16-9-12-18(32-2)19(14-16)33-3)27(25(30)24(21)29)20-6-4-5-13-26-20/h4-14,22,28H,1-3H3/b23-21+

InChI Key

TYALCQSCPYLKAP-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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